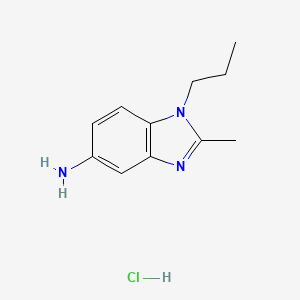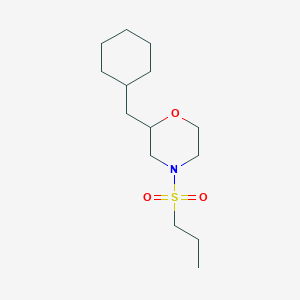![molecular formula C25H25N3O B5969952 2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B5969952.png)
2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as FPEI and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of FPEI is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. FPEI has also been found to interact with specific receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
FPEI has been found to have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and has been found to have antibacterial and antifungal properties. FPEI has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of FPEI is its potential use in the treatment of a range of diseases. The compound has been found to have antitumor, antibacterial, and antifungal activities, as well as potential use in the treatment of neurological disorders. However, the synthesis of FPEI is complex, and the yield of the final product can be low. This can make it difficult to obtain sufficient quantities of the compound for in vivo studies.
Direcciones Futuras
There are several future directions for research on FPEI. One area of research could be the development of more efficient synthesis methods for the compound. This would allow for larger quantities of the compound to be produced, making it easier to conduct in vivo studies. Another area of research could be the identification of the specific receptors in the brain that FPEI interacts with. This could lead to the development of more targeted treatments for neurological disorders. Additionally, further studies could be conducted to explore the potential applications of FPEI in the treatment of other diseases, such as viral infections and autoimmune disorders.
Conclusion:
In conclusion, 2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol is a complex chemical compound that has potential applications in the field of medicinal chemistry. The compound has been found to have antitumor, antibacterial, and antifungal activities, as well as potential use in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of FPEI and to explore its potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of FPEI involves a multistep reaction process. The starting material for this synthesis is 2-hydroxyacetophenone, which is reacted with 4-(9H-fluoren-9-yl)-1-piperazinecarboxylic acid to form an intermediate product. This intermediate product is then reacted with ethyl chloroformate to form the final product, 2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol. The synthesis method is complex and requires careful attention to detail to obtain a high yield of the final product.
Aplicaciones Científicas De Investigación
FPEI has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor, antibacterial, and antifungal activities. FPEI has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease. The compound has been tested in vitro and in vivo, and the results have been promising.
Propiedades
IUPAC Name |
2-[(E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-C-methylcarbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O/c1-18(19-8-6-7-13-24(19)29)26-28-16-14-27(15-17-28)25-22-11-4-2-9-20(22)21-10-3-5-12-23(21)25/h2-13,25,29H,14-17H2,1H3/b26-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYMNXROLRKWEP-NLRVBDNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24)/C5=CC=CC=C5O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5969873.png)
![4-(3,4-dimethylphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5969874.png)
![N-(4-hydroxyphenyl)-3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5969879.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B5969880.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-furyl)vinyl]-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5969887.png)
![N-2-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5969892.png)

![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5969905.png)

![N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5969914.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,3,5,6-tetrafluoropyridin-4-yl)piperazine](/img/structure/B5969936.png)
![3-[2-(4-fluorophenyl)ethyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5969967.png)